molecular formula C4H2Br2N2O B1426196 3,5-dibromo-1H-pyrazole-4-carbaldehyde CAS No. 888484-99-9

3,5-dibromo-1H-pyrazole-4-carbaldehyde

Cat. No. B1426196
Key on ui cas rn: 888484-99-9
M. Wt: 253.88 g/mol
InChI Key: BKUYWYXSQUOTIP-UHFFFAOYSA-N
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Patent
US07595320B2

Procedure details

81.7 g (0.268 mol) of 3,4,5-tribromopyrazole are introduced with stirring into 1500 mL of diethyl ether at a temperature in the region of 20° C. and under an argon atmosphere. The mixture is cooled to a temperature in the region of −78° C., followed by dropwise addition of 335 mL (0.536 mol) of a 1.6 M solution of n-butyllithium in hexane over 3 hours 15 minutes. The reaction mixture is stirred for 1.5 hours at a temperature in the region of −75° C., followed by dropwise addition of 100 mL (1.34 mol) of dimethylformamide, while keeping the temperature below −70° C. The mixture is stirred for a further 2 hours at a temperature in the region of −75° C., and then for 15 hours at a temperature in the region of 20° C. The reaction medium is then cooled in an ice-water bath and 1000 mL of water are added. After separation of the phases by settling, the aqueous phase is extracted with 500 mL of diethyl ether and with three times 500 mL of ethyl acetate. The aqueous phase is then acidified with citric acid solution to pH 3 (formation of a precipitate is observed) and extracted with twice 1000 mL of diethyl ether. The organic phase is dried over magnesium sulfate and concentrated to dryness under reduced pressure (2.7 kPa), and the yellow solid obtained is taken up in 300 mL of water and stirred for 2 hours at a temperature in the region of 20° C. The mixture is then filtered and the solid is washed with twice 50 mL of water, dried in a fume cupboard and then dried under reduced pressure (2.7 kPa) at a temperature in the region of 40° C. 51.3 g of 3,5-dibromo-1H-pyrazole-4-carboxaldehyde are thus obtained in the form of a yellow powder melting at 173° C.
Quantity
81.7 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Name
Quantity
1000 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:6](Br)=[C:5]([Br:8])[NH:4][N:3]=1.[CH2:9]([O:11]CC)C.C([Li])CCC.CN(C)C=O>CCCCCC.O>[Br:8][C:5]1[C:6]([CH:9]=[O:11])=[C:2]([Br:1])[NH:3][N:4]=1

Inputs

Step One
Name
Quantity
81.7 g
Type
reactant
Smiles
BrC1=NNC(=C1Br)Br
Step Two
Name
Quantity
1500 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
1000 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 1.5 hours at a temperature in the region of −75° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below −70° C
STIRRING
Type
STIRRING
Details
The mixture is stirred for a further 2 hours at a temperature in the region of −75° C.
Duration
2 h
WAIT
Type
WAIT
Details
for 15 hours at a temperature in the region of 20° C
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is then cooled in an ice-water bath
CUSTOM
Type
CUSTOM
Details
After separation of the phases
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with 500 mL of diethyl ether and with three times 500 mL of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with twice 1000 mL of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (2.7 kPa)
CUSTOM
Type
CUSTOM
Details
the yellow solid obtained
STIRRING
Type
STIRRING
Details
stirred for 2 hours at a temperature in the region of 20° C
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture is then filtered
WASH
Type
WASH
Details
the solid is washed with twice 50 mL of water
CUSTOM
Type
CUSTOM
Details
dried in a fume cupboard
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure (2.7 kPa) at a temperature in the region of 40° C

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=NNC(=C1C=O)Br
Measurements
Type Value Analysis
AMOUNT: MASS 51.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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